![molecular formula C19H22N2O2 B2503807 1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol CAS No. 708247-95-4](/img/structure/B2503807.png)
1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol
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Overview
Description
The compound "1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol" is not directly mentioned in the provided papers. However, the papers do discuss various benzimidazole derivatives and their synthesis, properties, and applications. Benzimidazole and its derivatives are a class of heterocyclic compounds that are of significant interest due to their diverse biological activities and applications in material science .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation reactions, N-C coupling reactions, and reactions with various reagents to introduce different substituents to the benzimidazole core . For example, the synthesis of 2,6-bis(benzimidazolyl)-4-methylphenol is achieved through a condensation reaction at room temperature, which is a relatively simple method and convenient for purification . Similarly, novel benzimidazole derivatives have been synthesized using 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized using various spectroscopic techniques such as IR, NMR (both 1H and 13C), and mass spectrometry (MS). The crystal structures are sometimes confirmed through single-crystal X-ray diffraction analysis . For instance, the crystal structure of a benzimidazole derivative was analyzed, revealing the planarity of the benzimidazole ring system and its orientation with respect to other substituents .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, including anion transport, polymerization, and the formation of isoxazolines . The anionophoric activity of benzimidazole derivatives can be significantly increased by modifying the molecule with strong electron-withdrawing substituents . Additionally, benzimidazole-containing polymers can be synthesized through N-C coupling reactions, resulting in materials with high thermal stability and glass transition temperatures .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties include solubility in organic solvents, thermal stability, and the ability to form films . The introduction of different substituents can alter these properties, as seen in the synthesis of polymers containing benzimidazole moieties, which exhibit remarkably high glass transition temperatures and good thermal stability . The intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in the solid-state structure of these compounds .
Scientific Research Applications
Luminescent Properties and Chemical Synthesis
Research has shown that benzimidazole derivatives exhibit luminescent properties. For instance, the study by Shankar et al. (2014) synthesized semirigid ligands containing hydroxyphenylbenzimidazolyl units, which were used to assemble luminescent rhenium(I)-based complexes. These complexes demonstrated dual emissions in both solution and solid states, indicating their potential in photophysical applications (Shankar et al., 2014).
DNA Binding and Cytotoxicity
Paul et al. (2015) synthesized new benzimidazole-containing compounds that showed significant DNA binding and cellular DNA lesion properties. These compounds exhibited substantial in vitro cytotoxic effects against various cancer cell lines, suggesting their use in anticancer drug development (Paul et al., 2015).
Inhibition of DNA Topoisomerase
Alpan et al. (2007) evaluated the effects of 1H-benzimidazole derivatives on mammalian type I DNA topoisomerase activity. Among the compounds tested, one exhibited relatively potent topoisomerase I inhibition, highlighting the potential of benzimidazole derivatives in developing new therapeutic agents (Alpan et al., 2007).
Antimicrobial Activity
Salahuddin et al. (2017) reported on the synthesis and antimicrobial activity of benzimidazole derivatives. Certain compounds showed high activity against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents (Salahuddin et al., 2017).
Corrosion Inhibition
A theoretical study by Obot & Obi-Egbedi (2010) explored the use of benzimidazole and its derivatives as corrosion inhibitors for mild steel in acidic conditions. The study's findings suggest that these compounds could effectively protect against corrosion, supporting their application in industrial processes (Obot & Obi-Egbedi, 2010).
Mechanism of Action
Target of Action
Benzimidazoles, a component of this compound, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol”. The benzimidazole component might interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Alcohols, which are part of this compound, can act as weak bases and weak acids in aqueous solutions .
Pharmacokinetics
The presence of an alcohol group might influence its solubility and absorption .
Result of Action
The benzimidazole component might induce changes in the activity of its target proteins, leading to downstream cellular effects .
properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-8-14(2)15(3)19(9-13)23-11-16(22)10-21-12-20-17-6-4-5-7-18(17)21/h4-9,12,16,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKYCARYVXWXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(CN2C=NC3=CC=CC=C32)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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